molecular formula C8H5F2NOS B2961536 3-(Difluoromethoxy)phenylisothiocyanate CAS No. 865149-70-8

3-(Difluoromethoxy)phenylisothiocyanate

Cat. No.: B2961536
CAS No.: 865149-70-8
M. Wt: 201.19
InChI Key: WVUHUSMEEQIPKP-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)phenylisothiocyanate is an organic compound with the molecular formula C8H5F2NOS and a molecular weight of 201.19 g/mol . This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an isothiocyanate group. It is primarily used in biochemical research, particularly in the field of proteomics .

Mechanism of Action

Preparation Methods

The synthesis of 3-(Difluoromethoxy)phenylisothiocyanate can be achieved through several methods. One common approach involves the reaction of phenyl isothiocyanate with the corresponding amines. This reaction is typically carried out in the presence of dimethylbenzene as a solvent under nitrogen protection and mild conditions . Another method involves the use of thiophosgene and amines, although thiophosgene is highly toxic and requires careful handling . Industrial production methods often focus on optimizing yield and safety, utilizing less toxic reagents and scalable processes.

Scientific Research Applications

3-(Difluoromethoxy)phenylisothiocyanate is widely used in scientific research due to its reactivity and functional group versatility. Some of its applications include:

Properties

IUPAC Name

1-(difluoromethoxy)-3-isothiocyanatobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NOS/c9-8(10)12-7-3-1-2-6(4-7)11-5-13/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUHUSMEEQIPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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